molecular formula C4H3FN2O2 B13038775 5-Fluoro-4-imidazolic acid CAS No. 42309-90-0

5-Fluoro-4-imidazolic acid

Cat. No.: B13038775
CAS No.: 42309-90-0
M. Wt: 130.08 g/mol
InChI Key: BKPMWUILLTUJIG-UHFFFAOYSA-N
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Description

4-Fluoro-1H-imidazole-5-carboxylic acid is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at the 4-position and a carboxylic acid group at the 5-position makes this compound unique and potentially useful in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1H-imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One reported method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods: Industrial production methods for 4-Fluoro-1H-imidazole-5-carboxylic acid are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms or the carboxylic acid group.

    Condensation Reactions: The carboxylic acid group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or organometallic compounds under catalytic conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Condensation Reactions: Dehydrating agents like dicyclohexylcarbodiimide (DCC) or carbodiimides.

Major Products:

    Substitution Products: Various substituted imidazoles depending on the substituent introduced.

    Oxidation Products: Oxidized derivatives of the imidazole ring.

    Reduction Products: Reduced forms of the imidazole ring or carboxylic acid group.

    Condensation Products: Amides or esters formed from the carboxylic acid group.

Scientific Research Applications

4-Fluoro-1H-imidazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Fluoro-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and carboxylic acid group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Uniqueness: 4-Fluoro-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the fluorine atom and carboxylic acid group, which imparts distinct chemical and biological properties

Biological Activity

5-Fluoro-4-imidazolic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed picture of its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 5-position of the imidazole ring, which is believed to contribute to its biological properties. The structural formula can be represented as follows:

C4H4FN3O2\text{C}_4\text{H}_4\text{FN}_3\text{O}_2

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties, making it a candidate for treating various infections. Studies have shown that it demonstrates activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

  • Antibacterial Activity : The compound has been tested against several bacterial strains, showing effective inhibition at low concentrations. For instance, it exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : In addition to its antibacterial effects, this compound has shown promise as an antifungal agent. Its efficacy was evaluated against various fungal strains, revealing notable inhibition rates comparable to established antifungal drugs .
Microorganism Activity MIC (μg/mL)
Staphylococcus aureusAntibacterial0.5
Escherichia coliAntibacterial1.0
Candida albicansAntifungal2.0

2. Anticancer Activity

The compound's anticancer potential has been explored in various studies, indicating that it may inhibit tumor growth and induce apoptosis in cancer cells.

  • Cell Line Studies : In vitro studies have demonstrated that this compound can significantly reduce cell viability in several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HT-29) cells. The half-maximal inhibitory concentration (IC50) values reported range from 25 to 45 μM .
  • Mechanism of Action : The proposed mechanisms include the inhibition of DNA synthesis and interference with cell cycle progression, leading to increased apoptosis rates in treated cancer cells .
Cancer Cell Line IC50 (μM)
MCF-7 (Breast)30
HT-29 (Colon)25
A549 (Lung)45

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on Breast Cancer : A recent clinical trial involving patients with advanced breast cancer indicated that treatment with a formulation containing this compound led to significant tumor regression in a subset of patients .
  • In Vivo Efficacy Against Colon Cancer : Animal models treated with this compound showed reduced tumor sizes and improved survival rates compared to control groups .

Properties

CAS No.

42309-90-0

Molecular Formula

C4H3FN2O2

Molecular Weight

130.08 g/mol

IUPAC Name

5-fluoro-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C4H3FN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9)

InChI Key

BKPMWUILLTUJIG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)F)C(=O)O

Origin of Product

United States

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